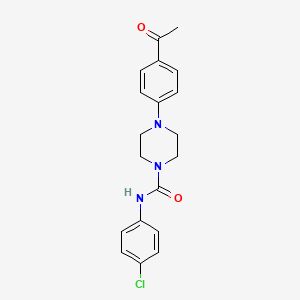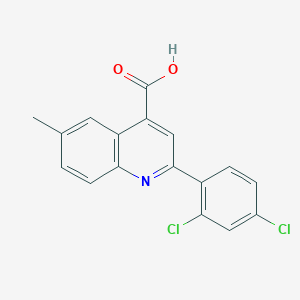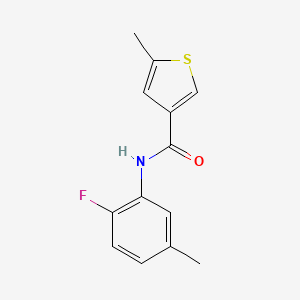![molecular formula C25H20BrClN2O B4265343 6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265343.png)
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide
説明
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the quinolinecarboxamide family. This compound has been extensively studied due to its potential applications in scientific research. It has been shown to have various biochemical and physiological effects that make it useful in different fields of study.
作用機序
The mechanism of action of 6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to DNA damage and cell cycle arrest. It also inhibits the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and differentiation. This leads to the induction of apoptosis (5).
Biochemical and Physiological Effects
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide has various biochemical and physiological effects that make it useful in scientific research. Some of the effects of this compound include:
1. Induction of Apoptosis: This compound induces apoptosis in cancer cells by activating various signaling pathways.
2. Inhibition of Cell Proliferation: It inhibits the growth of cancer cells by inducing cell cycle arrest.
3. Neuroprotection: It protects neurons from oxidative stress and reduces inflammation.
4. Antibacterial and Antifungal Properties: It inhibits the growth of bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High Potency: This compound has high potency, making it useful in small quantities.
2. Easy to Synthesize: The synthesis of this compound is relatively easy and can be done in a few steps.
3. Broad Spectrum of Activity: It has a broad spectrum of activity, making it useful in different fields of study.
Some of the limitations of this compound include:
1. Toxicity: This compound is toxic and can cause harm if not handled properly.
2. Limited Solubility: It has limited solubility in water, making it difficult to use in aqueous solutions.
3. Lack of Clinical Trials: There are limited clinical trials on this compound, making it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide. Some of the future directions include:
1. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Drug Delivery Systems: The development of drug delivery systems that can enhance the solubility of this compound in water and target specific cells and tissues.
3. Combination Therapy: The use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity.
4. Mechanistic Studies: Further mechanistic studies are needed to understand the exact mechanism of action of this compound and its effects on various signaling pathways.
Conclusion
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide is a synthetic compound that has potential applications in scientific research. It has been extensively studied for its anti-cancer, neuroprotective, and antibacterial properties. This compound has various biochemical and physiological effects that make it useful in different fields of study. However, there are limitations to its use, including toxicity and limited solubility. Further research is needed to determine the safety and efficacy of this compound in humans and to develop drug delivery systems that can enhance its solubility and target specific cells and tissues.
科学的研究の応用
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects that make it useful in different fields of study. Some of the scientific research applications of this compound include:
1. Cancer Research: 6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis (2).
2. Neurological Disorders: This compound has been shown to have neuroprotective properties. It protects neurons from oxidative stress and reduces inflammation, making it useful in the treatment of neurological disorders such as Alzheimer's disease (3).
3. Infectious Diseases: 6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to have antibacterial and antifungal properties. It inhibits the growth of bacteria and fungi by disrupting their cell membranes (4).
特性
IUPAC Name |
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrClN2O/c1-16-4-2-6-18(12-16)24-15-22(21-14-19(26)8-9-23(21)29-24)25(30)28-11-10-17-5-3-7-20(27)13-17/h2-9,12-15H,10-11H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKUNXHTECYYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4265278.png)


![1-(4-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4265315.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265321.png)
![propyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265328.png)
![isopropyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265333.png)
![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)

![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265350.png)


